BenchChemオンラインストアへようこそ!

CP-544439

Obesity Adipogenesis Osteoarthritis

CP-544439 is the definitive MMP-13-selective chemical probe—not a broad-spectrum inhibitor. With IC50 0.75 nM and oral bioavailability, it is validated for in vivo obesity studies (diet-induced obesity mouse model) and OA research (hamster cartilage protection, ED50 14 mg/kg). Its selectivity eliminates off-target MMP effects that confound pan-inhibitors like Marimastat. Ideal for 3T3-L1 adipogenesis assays and chronic dosing protocols. Choose CP-544439 when MMP-13 specificity is non-negotiable.

Molecular Formula C18H19FN2O6S
Molecular Weight 410.4 g/mol
CAS No. 230954-09-3
Cat. No. B1669506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-544439
CAS230954-09-3
Synonyms4-(4-(4-fluorophenoxy)benzenesulfonylamino)tetrahydropyran-4-carboxylic acid hydroxyamide
CP 544439
CP-544439
CP544439
Molecular FormulaC18H19FN2O6S
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESC1COCCC1(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)F
InChIInChI=1S/C18H19FN2O6S/c19-13-1-3-14(4-2-13)27-15-5-7-16(8-6-15)28(24,25)21-18(17(22)20-23)9-11-26-12-10-18/h1-8,21,23H,9-12H2,(H,20,22)
InChIKeyZBRHTUMWSDPCMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CP-544439 (CAS 230954-09-3): A Potent and Orally Active MMP-13 Inhibitor for Obesity and Cartilage Degradation Research


CP-544439 (CAS 230954-09-3) is a synthetic small molecule belonging to the hydroxamic acid class of matrix metalloproteinase (MMP) inhibitors. It functions as a potent and orally active inhibitor of matrix metalloproteinase-13 (MMP-13), with a reported IC50 of 0.75 nM [1]. The compound has been extensively characterized in preclinical models for its role in preventing diet-induced obesity in mice by inhibiting adipogenesis, and for its ability to protect cartilage collagen from degradation in a hamster model of osteoarthritis [2] [3].

Why MMP Inhibitor Procurement Requires Specification of CP-544439 Over Generic Analogs


MMP inhibitors are not functionally interchangeable. This is due to the high structural homology among the 20+ members of the MMP family, which makes achieving target selectivity a central challenge in inhibitor design [1]. The term 'MMP inhibitor' can refer to broad-spectrum compounds (e.g., Marimastat) that inhibit multiple MMPs, leading to dose-limiting musculoskeletal toxicity in clinical trials [2]. In contrast, CP-544439 was specifically developed to be a selective inhibitor of MMP-13 [3]. Substituting a broad-spectrum inhibitor or a less selective analog for CP-544439 in a research protocol would introduce confounding variables from off-target MMP inhibition, thereby invalidating studies focused on the specific role of MMP-13 in adipogenesis or cartilage degradation.

CP-544439: Head-to-Head Quantitative Evidence for Scientific Selection


MMP Isoform Selectivity Profile: Quantitative Comparison Against MMP-1, MMP-3, and MMP-9

CP-544439 demonstrates a clear and quantifiable selectivity window for MMP-13 over several closely related MMP isoforms. While it potently inhibits MMP-13 with an IC50 of 0.75 nM, its potency against the key 'off-target' collagenase MMP-1 is 420 nM [1]. This establishes a selectivity index of approximately 560-fold. This is a critical differentiator from earlier broad-spectrum MMP inhibitors [2].

Obesity Adipogenesis Osteoarthritis MMP-13 Selectivity

In Vivo Efficacy: Reduction of Diet-Induced Obesity in a Murine Model

In a six-week high-fat diet (HFD) mouse model, oral administration of CP-544439 led to a statistically significant reduction in body adiposity and an improvement in glucose clearance compared to vehicle-treated controls on the same diet [1]. This demonstrates a direct link between pharmacological MMP-13 inhibition by CP-544439 and a measurable improvement in a key metabolic phenotype, an effect not observed with vehicle treatment [1].

Obesity Metabolic Disease Adipose Tissue MMP-13 Pharmacodynamics

In Vivo Efficacy: Cartilage Protection in a Hamster Model of Osteoarthritis

In a hamster model of cartilage degradation induced by intra-articular injection of recombinant human MMP-13, oral administration of CP-544439 provided potent and dose-dependent protection of cartilage collagen. The compound inhibited degradation with an ED50 of 14 mg/kg and achieved efficacious plasma concentrations between 0.5 and 1.0 µg/mL [1]. This establishes a clear pharmacodynamic relationship between oral dosing, plasma exposure, and target tissue efficacy.

Osteoarthritis Cartilage Collagen MMP-13 In Vivo

Cross-Species Metabolic Stability and Human Metabolite Profiling

A comprehensive ADME study in rats and dogs, with an assessment of the human metabolic profile, revealed that CP-544439 is extensively metabolized in all three species. The study provides quantitative data on the exposure to unchanged drug in rats and dogs, which is crucial for interpreting toxicology studies [1]. Furthermore, the study identified that glucuronide conjugate M1 is the major circulating metabolite in humans, providing a key translatability biomarker for potential future clinical studies [1].

Pharmacokinetics Drug Metabolism ADME MMP-13 Toxicology

In Vitro Adipogenesis Suppression in 3T3-L1 Preadipocytes

CP-544439 treatment of differentiating 3T3-L1 preadipocytes resulted in a quantifiable reduction in adipocyte differentiation. This effect was phenocopied by genetic knockdown of MMP-13 using siRNA, which led to reduced expression of the master adipogenic transcription factor PPARγ [1]. This establishes a direct, target-specific role for MMP-13 enzymatic activity in adipogenesis.

Obesity Adipogenesis Cell Differentiation MMP-13 3T3-L1

Optimal Research Applications for CP-544439 Based on Quantified Evidence


Investigating the Role of MMP-13 in Diet-Induced Obesity and Metabolic Dysfunction

CP-544439 is the tool compound of choice for in vivo studies exploring the specific contribution of MMP-13 to adipose tissue expansion and insulin resistance. Its demonstrated efficacy in a high-fat diet mouse model, where it reduced body adiposity and improved glucose tolerance [1], provides a direct and validated experimental paradigm. The compound's oral bioavailability and well-defined metabolic profile allow for chronic dosing studies, while its selectivity profile ensures that the observed effects can be reliably attributed to MMP-13 inhibition [1]. This is in contrast to using a broad-spectrum MMP inhibitor, which would activate multiple confounding pathways.

In Vitro Studies of Adipocyte Differentiation and PPARγ Signaling

For cellular studies focused on adipogenesis, CP-544439 serves as a specific and potent chemical probe. Its ability to suppress 3T3-L1 preadipocyte differentiation, an effect that mirrors the phenotype of MMP-13 genetic knockdown [1], makes it ideal for dissecting the signaling pathways linking extracellular matrix remodeling to adipocyte maturation. This application is particularly valuable for high-throughput screening of combinatorial treatments or for validating findings from genetic models of obesity.

Preclinical Modeling of Osteoarthritis and Cartilage Protection

The established hamster model provides a robust framework for using CP-544439 in osteoarthritis research. The quantitative ED50 value of 14 mg/kg for cartilage protection [1] offers a precise starting point for dose selection in follow-up efficacy or combination therapy studies. Researchers can leverage this data to investigate the therapeutic potential of MMP-13 inhibition in preventing or slowing the progression of cartilage degradation in various preclinical models of joint disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-544439

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.